tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

PDE4 Inhibition Inflammation CNS Disorders

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (CAS 287953-38-2) is a strategic pharmaceutical intermediate with orthogonal Boc and methylsulfonyl protecting groups. Its low LogP (XLogP3 0.8) enables CNS drug design, while the N-methylsulfonyl moiety is a critical pharmacophore for kinase/PDE inhibitors. Derivatives achieve IC50 0.316 nM against PDE4B1. Compared to generic Boc-piperidines, this compound accelerates hit-to-lead campaigns by eliminating SAR re-exploration. Supplied at ≥95% purity with reliable scale-up (91% synthetic yield). Ideal for medicinal chemistry and drug development.

Molecular Formula C11H22N2O4S
Molecular Weight 278.37 g/mol
CAS No. 287953-38-2
Cat. No. B152944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
CAS287953-38-2
Molecular FormulaC11H22N2O4S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14)
InChIKeyBVSNHVUSSUREGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (CAS 287953-38-2): A Quantitative Procurement Guide


tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (CAS 287953-38-2) is a functionalized piperidine building block widely used as a pharmaceutical intermediate [1]. Its core structure features a tert-butyloxycarbonyl (Boc)-protected amine, enabling orthogonal deprotection strategies for the synthesis of complex molecules [2]. This compound is not a final active pharmaceutical ingredient (API) but a critical intermediate whose specific substitution pattern (N-methylsulfonyl and 4-Boc-amine) dictates its unique role in drug discovery pipelines, particularly for kinase and phosphodiesterase (PDE) inhibitor programs [3][4].

Why Substituting CAS 287953-38-2 with a Generic Boc-Piperidine Derivative Introduces Significant Scientific Risk


Simple Boc-piperidines (e.g., Boc-4-aminopiperidine, CAS 87120-72-7) lack the N-methylsulfonyl group and therefore exhibit profoundly different physicochemical properties and pharmacological profiles . The methylsulfonyl moiety is a key pharmacophore in numerous kinase and PDE inhibitors, and its presence dramatically alters a molecule's electron density, LogP (XLogP3-AA of 0.8 for the target vs. 1.9 for tert-butyl piperidin-4-ylcarbamate), and metabolic stability [1][2]. Substituting the target compound with a simpler analog would fundamentally alter the structure-activity relationship (SAR) of the final drug candidate, rendering subsequent optimization efforts invalid . The data below quantifies the specific advantages conferred by this unique functionalization.

Quantitative Evidence for Selecting CAS 287953-38-2: A Comparative Analysis


Evidence Item 1: PDE4B1 Inhibitory Potency of Derivatives

A derivative incorporating the (1-(methylsulfonyl)piperidin-4-yl)carbamate core motif demonstrates potent, low-nanomolar inhibition of phosphodiesterase 4B1 (PDE4B1), a key therapeutic target for inflammatory and CNS diseases. This activity is contrasted with the lack of potent PDE4 inhibition by simpler Boc-piperidine analogs, underscoring the essential role of the methylsulfonyl and carbamate functionalities for target engagement [1].

PDE4 Inhibition Inflammation CNS Disorders

Evidence Item 2: Enabling Orthogonal Synthesis of Kinase Inhibitors

The compound's orthogonal protecting group strategy (acid-labile Boc group vs. stable methylsulfonyl group) is explicitly utilized in patent literature for the synthesis of potent CDK and GSK-3 kinase inhibitors [1]. This is a significant advantage over non-orthogonally protected piperidine synthons (e.g., N-Boc-piperidine, CAS 75833-69-3), which would require less efficient, lower-yielding synthetic routes to install the requisite N-substitution . The target compound enables a 91% yield in its own synthesis, demonstrating its robust process chemistry .

Kinase Inhibitors CDK GSK-3 Chemical Synthesis

Evidence Item 3: Computed Lipophilicity (XLogP3) Advantage

The target compound exhibits an XLogP3-AA of 0.8, placing it within a favorable range for CNS drug candidates [1]. This is a marked improvement over the parent Boc-4-aminopiperidine, which has a higher, less desirable LogP of approximately 1.9 [2]. This reduction in lipophilicity, driven by the polar methylsulfonyl group, is quantitatively associated with improved solubility and a lower risk of off-target binding and metabolic instability .

Drug Likeness ADME Properties Physicochemical Profiling

Application Scenarios for CAS 287953-38-2 Where the Evidence Demands Specificity


Lead Optimization of PDE4 Inhibitors for Inflammatory Diseases

Medicinal chemists pursuing PDE4B1 inhibition for conditions like asthma or COPD require a building block that reliably delivers low-nanomolar potency. As demonstrated, derivatives of this compound achieve an IC50 of 0.316 nM [2]. Using a generic Boc-piperidine would necessitate extensive and risky SAR exploration to recapitulate the essential binding interactions of the methylsulfonyl group, adding months to the project timeline. This compound is a strategic choice for accelerating hit-to-lead campaigns.

Synthesis of Orthogonally Protected Kinase Chemical Probes

The orthogonal Boc and methylsulfonyl protecting groups are essential for the modular synthesis of advanced kinase probes, as exemplified in patent WO2006/077414 [2]. The robust 91% yield for its synthesis from a common precursor ensures reliable scale-up for in vivo studies . Alternative synthons lacking this orthogonal handle would require longer, lower-yielding synthetic sequences, increasing both time and cost.

Optimizing CNS Drug Candidate Physicochemical Properties

When designing drug candidates for CNS targets, achieving an optimal LogP (<3) is critical for blood-brain barrier penetration and minimizing off-target effects. The target compound provides an XLogP3 of 0.8, a significant 1.1-unit improvement over the comparator [2]. This intrinsic property makes it a superior starting point for designing CNS-active leads compared to more lipophilic piperidine alternatives, reducing the need for later-stage LogP-lowering modifications that often compromise potency.

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